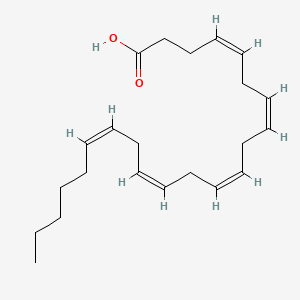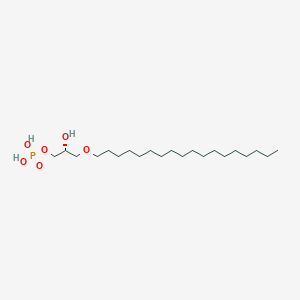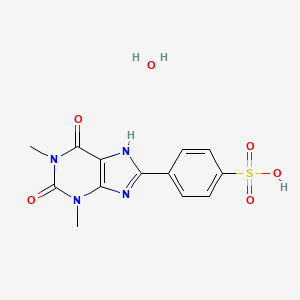![molecular formula C17H22ClN5O3 B8055587 4-Morpholinecarboxylicacid,2-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-,1,1-dimethylethylester](/img/structure/B8055587.png)
4-Morpholinecarboxylicacid,2-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-,1,1-dimethylethylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholinecarboxylicacid,2-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-,1,1-dimethylethylester is a complex organic compound, characterized by its unique molecular structure that includes a morpholine ring, a pyrazine ring, and a pyridine ring. This combination of structures imbues the compound with a variety of chemical properties, making it a subject of extensive study in several scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinecarboxylicacid,2-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-,1,1-dimethylethylester generally involves the following steps:
Formation of the pyrazine ring through cyclization reactions.
Chlorination to introduce the chlorine atom at the appropriate position on the pyridine ring.
Condensation of the chlorinated pyrazine-pyridine structure with morpholinecarboxylic acid.
Esterification using tert-butyl alcohol under acidic conditions to form the final ester product.
Each step requires specific conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure efficient reactions and high yields.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors and automated processes to ensure consistent quality and efficiency. Solvents and reagents used in the laboratory synthesis are often replaced with more cost-effective alternatives suitable for large-scale operations. Purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound to more reduced forms, often using agents like sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups on the molecule are replaced by other groups in the presence of suitable nucleophiles.
Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromic acid
Reducing agents: Sodium borohydride, lithium aluminium hydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed: The major products depend on the specific reaction and conditions. For instance, oxidation may yield ketones or carboxylic acids, while reduction could lead to the formation of primary or secondary amines.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound's derivatives are studied for their potential as enzyme inhibitors and receptor modulators, impacting various biological pathways.
Medicine: Medically, the compound and its analogs are being explored for their therapeutic potential in treating diseases such as cancer and infectious diseases. Their ability to interact with specific molecular targets makes them promising candidates for drug development.
Industry: Industrially, this compound finds applications in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to changes in cellular processes and biological pathways. For example, if it acts as an enzyme inhibitor, it may prevent the enzyme from catalyzing its substrate, thereby altering metabolic pathways.
類似化合物との比較
Morpholine-4-carboxamide
4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine
5-Chloropyrazine-2-carboxamide
特性
IUPAC Name |
tert-butyl 2-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O3/c1-17(2,3)26-16(24)23-6-7-25-11(10-23)9-21-15-14-12(8-13(18)22-15)19-4-5-20-14/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZCHVIWFAEDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CNC2=NC(=CC3=NC=CN=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole;dihydrochloride](/img/structure/B8055533.png)
![disodium;[(1S,2R,3R,4R,5R,6R)-3-[[(2R)-2,3-di(hexanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] hydrogen phosphate](/img/structure/B8055547.png)


![disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] phosphate](/img/structure/B8055567.png)


![(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B8055600.png)
![(1R,5R)-8-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B8055602.png)


